Absence of Target-Specific IC50 or Ki Data Precludes Direct Head-to-Head Comparison with In-Class Analogs
A comprehensive search of PubChem BioAssay, ChEMBL, BindingDB, and PubMed identified no quantitative bioactivity measurements—such as IC50, Ki, EC50, or % inhibition—for N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(furan-2-yl)ethyl]ethanediamide. In contrast, structurally related benzodioxole-oxalamides with alternative heterocyclic substituents (e.g., thiophene, dimethylfuran) have reported IC50 values ranging from 328 nM to 667 nM against specific targets [1]. This data gap means no differential claim can be made regarding target potency, selectivity, or functional activity relative to any named comparator.
| Evidence Dimension | Target binding affinity (IC50/Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | BDBM50109446 (1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-8-p...), Ki = 667 nM for human adenosine A2A receptor [1] |
| Quantified Difference | Not calculable; target compound lacks any affinity data |
| Conditions | Radioligand displacement assay with [3H]NECA on CHO cells expressing human adenosine A2A receptor |
Why This Matters
Without a measured IC50 or Ki, a procurement decision cannot be based on potency or selectivity; the compound is essentially uncharacterized versus its annotated analogs.
- [1] BindingDB. Ligand BDBM50109446: Ki = 667 nM for adenosine A2A receptor. Accessed 2026. View Source
